molecular formula C12H18N2O3 B1146382 Secobarbital-d5 CAS No. 145243-97-6

Secobarbital-d5

Cat. No.: B1146382
CAS No.: 145243-97-6
M. Wt: 243.31 g/mol
InChI Key: KQPKPCNLIDLUMF-HHEIPOTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secobarbital-d5 (CAS: 145243-97-6) is a deuterated analog of secobarbital, a short-acting barbiturate. Its molecular formula is C₁₂H₁₃D₅N₂O₃, with a molecular weight of 243.31 g/mol and an exact mass of 243.1631 . The compound is labeled with five deuterium atoms, typically positioned on the allyl group (allyl-d5) to maintain stability and isotopic purity (>98%) during mass spectrometry (MS) analysis . It serves as a critical internal standard (IS) in quantitative analyses using gas chromatography (GC) or liquid chromatography (LC) coupled with tandem MS (MS/MS), ensuring accurate measurements of secobarbital in biological matrices like blood, urine, or bile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secobarbital-d5 involves the incorporation of deuterium atoms into the secobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Secobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Analytical Chemistry

Role as an Internal Standard
Secobarbital-d5 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its stable isotopic nature allows for accurate quantification of secobarbital and other barbiturates in complex biological samples, such as blood and urine.

Method Development
Research has shown that LC-MS/MS methods utilizing this compound can achieve high sensitivity and specificity. For instance, a study demonstrated the successful quantification of secobarbital in postmortem blood samples, showing recoveries ranging from 63% to 71% across various conditions (see Table 1) .

Sample Type Secobarbital Recovery (%)
Blank Blood70 ± 4
Antemortem Blood69 ± 5
Postmortem Blood65 ± 4

Forensic Toxicology

Detection in Biological Samples
this compound is instrumental in forensic toxicology for the detection and quantification of secobarbital in biological fluids. A study conducted on urine samples indicated that the method could reliably detect concentrations as low as 50 ng/mL over extensive testing periods without loss of sensitivity (see Figure 1) .

Case Studies
In forensic investigations, the application of this compound has been crucial for establishing drug presence during autopsy analyses. For example, a case study highlighted its use in determining barbiturate levels in postmortem blood, aiding in the understanding of potential overdose scenarios .

Pharmacokinetic Studies

Understanding Drug Metabolism
this compound is also employed in pharmacokinetic studies to investigate the metabolism and elimination of secobarbital from the body. By comparing the concentration-time profiles of secobarbital and its deuterated counterpart, researchers can gain insights into metabolic pathways and drug interactions.

Experimental Findings
Research utilizing this compound has shown that it can serve as a reliable marker for studying drug interactions involving barbiturates. This is particularly valuable in clinical settings where understanding polypharmacy effects is critical .

Reference Material

Standardization in Research
this compound is available as a reference material for laboratories conducting research on barbiturates. Its use ensures consistency and reliability across different studies, facilitating comparative analyses between various research findings .

Mechanism of Action

Secobarbital-d5, being a deuterated form of secobarbital, shares the same mechanism of action as secobarbital. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity. The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a distinct mass difference for analytical purposes .

Comparison with Similar Compounds

Key Analytical Parameters :

  • Precursor Ion (m/z): 242.0
  • Quantitative Ion (m/z): 42.0
  • Storage: -20°C in 50% aqueous ethanol or methanol solutions to prevent degradation.

Secobarbital-d5 is structurally and functionally analogous to other deuterated barbiturates, which are widely used in forensic and clinical toxicology. Below is a detailed comparison:

Structural and Functional Similarities

Deuterated barbiturates share a common core structure (a barbituric acid derivative) but differ in substituent groups and deuterium labeling positions. Key examples include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Precursor Ion (m/z) Quantitative Ion (m/z) Regulatory Status (U.S.)
This compound 145243-97-6 C₁₂H₁₃D₅N₂O₃ 243.31 242.0 42.0 Schedule II
Phenobarbital-d5 73738-05-3 C₁₂H₇D₅N₂O₃ 236.0 (calculated) 236.0 42.0 Schedule IV
Butalbital-d5 145243-97-6 C₁₁H₁₃D₅N₂O₃ 228.0 (calculated) 228.0 42.0 Schedule III
Pentobarbital-d5 N/A C₁₁H₁₅D₅N₂O₃ 230.0 (calculated) 230.0 42.0 Schedule II

Key Observations :

  • Common Quantitative Ion : All deuterated barbiturates share the same quantitative ion (m/z 42.0), derived from the cleavage of the barbituric acid ring, ensuring consistent detection across assays .

Analytical Performance

  • Chromatographic Resolution: this compound is resolved from its non-deuterated analog (secobarbital) using reverse-phase columns like Poroshell 120 EC-C18, achieving baseline separation in 8.5-minute LC gradients . Similar methods resolve Phenobarbital-d5 and Butalbital-d5 but struggle with isomers like Amobarbital-d5 and Pentobarbital-d5 due to identical product ions .
  • Sensitivity: Limits of quantification (LOQ) for this compound in urine and blood range from 50–1500 ng/mL, comparable to Phenobarbital-d5 (100–2000 ng/mL) .

Key Differentiators

  • Deuterium Labeling Position: this compound’s allyl-d5 labeling minimizes isotopic interference compared to ring-deuterated analogs (e.g., Phenobarbital-d5), enhancing MS accuracy .
  • Cost and Availability : this compound is priced higher (€1,314/10mg) than Butalbital-d5 (€461/10mg) due to synthesis complexity and regulatory constraints .
  • Forensic Utility: this compound is indispensable in multi-drug panels for detecting barbiturate overdoses, whereas Phenobarbital-d5 is niche to therapeutic drug monitoring .

Biological Activity

Secobarbital-d5, a deuterated derivative of secobarbital, is a barbiturate that has been extensively studied for its pharmacological effects, particularly in the context of drug detection and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, analytical methods for detection, and implications in forensic toxicology.

Secobarbital is known for its central nervous system (CNS) depressant properties. It acts primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry due to its stable isotopic composition, which aids in quantifying secobarbital levels in biological samples without interference from endogenous compounds .

Absorption and Distribution

The pharmacokinetics of this compound mirrors that of its parent compound. After oral administration, it is rapidly absorbed and distributed throughout body tissues. The peak plasma concentration occurs within 1-2 hours post-administration. The volume of distribution is extensive, indicating significant tissue binding, which is characteristic of many lipophilic drugs .

Metabolism

Secobarbital undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. The metabolic pathways include hydroxylation and conjugation reactions. The presence of deuterium in this compound alters the metabolic profile slightly but does not significantly change its biological activity .

Analytical Methods for Detection

Detection and quantification of this compound in biological matrices are critical for both clinical and forensic applications. Various analytical techniques have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting this compound in hair and urine samples. A study demonstrated the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturate concentrations post-exposure .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been validated for detecting barbiturates in hair samples, showing effective extraction and quantification capabilities .

Forensic Applications

This compound has been applied in forensic toxicology to investigate drug-facilitated crimes. For instance, a case study involving hair analysis showed that secobarbital was detected several months post-exposure, highlighting the utility of deuterated standards in tracing drug history over extended periods . The study indicated that hair segments closer to the scalp contained higher concentrations of secobarbital, reflecting recent exposure.

Clinical Implications

In clinical settings, understanding the pharmacodynamics of this compound can inform treatment protocols for patients with a history of substance abuse. Research indicates that barbiturates like secobarbital can exacerbate withdrawal symptoms in individuals with a family history of alcoholism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration1-2 hours
Volume of DistributionExtensive
Half-Life15-40 hours
MetabolismHepatic (CYP450)

Table 2: Analytical Method Comparison for Secobarbital Detection

MethodSensitivitySpecificityApplication Area
LC-MS/MSHighVery HighClinical/Forensic
ELISAModerateModerateClinical/Forensic
UHPLC-HRMSVery HighVery HighForensic Toxicology

Q & A

Basic Research Questions

Q. How is Secobarbital-d5 identified and quantified in biological matrices, and what methodological considerations ensure reproducibility?

  • Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. Key methodological steps include:

  • Sample preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects .
  • Calibration curves : Employ isotopic internal standards (e.g., this compound itself) to correct for ionization variability .
  • Validation parameters : Assess precision (RSD <15%), accuracy (85–115% recovery), and limits of detection (LOD <1 ng/mL) per FDA guidelines .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Answer : Stability studies must evaluate:

  • Temperature sensitivity : Store at –20°C to prevent deuterium-hydrogen exchange, validated via accelerated degradation studies (e.g., 40°C for 30 days) .
  • Solvent compatibility : Avoid protic solvents (e.g., methanol) that may catalyze isotopic scrambling; use acetonitrile for stock solutions .
  • pH effects : Conduct stability tests across physiological pH ranges (1.2–7.4) to simulate gastrointestinal absorption .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >98% isotopic purity?

  • Answer : Synthesis optimization involves:

  • Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated ethyl bromide) under anhydrous conditions to minimize proton contamination .
  • Purification : Apply preparative HPLC with chiral columns to separate non-deuterated byproducts, validated via ¹H-NMR and high-resolution mass spectrometry (HRMS) .
  • Quality control : Purity thresholds (>98%) must align with ISO 17025 standards for reference materials .

Q. What analytical strategies resolve contradictions in this compound pharmacokinetic data across species?

  • Answer : Contradictions often arise from interspecies metabolic differences. Mitigation strategies include:

  • Comparative metabolomics : Map cytochrome P450 (CYP) isoform activity in human vs. rodent liver microsomes using untargeted LC-HRMS .
  • Dose-normalization : Adjust for body surface area or allometric scaling to harmonize cross-species data .
  • Meta-analysis : Aggregate data from >5 independent studies to identify outliers via Cochran’s Q-test (p <0.05) .

Q. How do deuterium isotope effects (IEs) influence this compound’s binding affinity to GABAA receptors?

  • Answer : Deuterium IEs alter binding kinetics via:

  • Kinetic isotope effects (KIEs) : Measure kon/koff ratios using surface plasmon resonance (SPR) with recombinant GABAA subunits .
  • Computational modeling : Perform molecular dynamics simulations to compare hydrogen/deuterium bond lifetimes in ligand-receptor complexes .
  • In vitro validation : Use patch-clamp electrophysiology to correlate binding changes with chloride ion flux in neuronal cultures .

Q. Methodological Challenges and Solutions

Q. How should researchers address discrepancies in this compound’s metabolic half-life reported in vitro vs. in vivo models?

  • Answer : Discrepancies often stem from protein binding or enzyme saturation. Solutions include:

  • Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust in vitro-in vivo extrapolation (IVIVE) models .
  • Non-linear pharmacokinetic modeling : Apply Michaelis-Menten equations to account for metabolic saturation at high doses .
  • Multi-compartment modeling : Integrate tissue distribution data (e.g., brain-to-plasma ratios) using PK-Sim® or similar software .

Q. What experimental designs are recommended for studying this compound’s stability under oxidative stress conditions?

  • Answer : Use forced degradation studies with:

  • Oxidizing agents : Hydrogen peroxide (0.3% v/v) at 40°C for 24 hours to simulate oxidative metabolism .
  • Radical initiators : AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to assess peroxyl radical-induced degradation .
  • Analytical endpoints : Monitor deuterium loss via HRMS and quantify degradation products (e.g., secobarbital epoxide) using NMR .

Q. Data Presentation and Reproducibility

Q. What criteria should be met when presenting this compound stability data in peer-reviewed journals?

  • Answer : Follow ICH Q1A(R2) guidelines:

  • Tabular formats : Include timepoints (0–30 days), degradation percentages, and statistical confidence intervals (95% CI) .
  • Chromatograms : Provide raw LC-MS traces showing baseline separation of this compound from degradation products .
  • Raw data deposition : Upload spectra and kinetic datasets to repositories like Zenodo or Figshare .

Table 1 : Example Stability Data for this compound under Accelerated Conditions

ConditionTime (Days)% Purity (Mean ± SD)Major Degradation Product
40°C, dry3098.2 ± 0.5None detected
25°C, 75% humidity3095.1 ± 1.2Secobarbital-d4
0.1M HCl, 37°C789.3 ± 2.1Secobarbital-d3

Q. Ethical and Reporting Standards

Q. How should researchers disclose this compound batch variability in publications?

  • Answer : Include:

  • Batch-specific CoAs : Certificate of Analysis data for deuterium enrichment (e.g., 99.2% vs. 97.8%) .
  • Methodological transparency : Detail synthesis protocols (e.g., reaction time, temperature) to enable replication .
  • Conflict of interest statements : Disclose vendor partnerships if using commercially sourced this compound .

Q. Future Research Directions

Q. What gaps exist in understanding this compound’s role in barbiturate tolerance studies?

  • Answer : Key gaps include:
  • Long-term deuterium retention : Track isotopic integrity in chronic dosing models using ²H-NMR in vivo .
  • Cross-species CYP induction : Compare humanized mouse models vs. primates to predict clinical tolerance .
  • Multi-omics integration : Combine pharmacokinetic data with transcriptomic profiling of hepatic enzymes .

Properties

IUPAC Name

5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKPCNLIDLUMF-HHEIPOTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345209
Record name Secobarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145243-97-6, 130221-73-7
Record name Secobarbital, (2-propenyl-1,1,2,3,3-d5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secobarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secobarbital-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 145243-97-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium seconal (2 g) was dissolved in a small volume of water and mixed with a conc. aqueous solution of CaCl2. The white precipitate which separated out was filtered, washed with water, then with ether and air dried on the filter funnel. A white powder (2.3 g) assumed to be the Ca salt of seconal was collected. This was dissolved in methanol (50 ml) and, after addition of 1.1 g of sodium chloroacetate and 2 ml DMF, was refluxed for 6 hours, and then allowed to stir at room temperature overnight. After evaporation of the solvent, the residue was treated with water (30 ml) and acidified with conc. HCl. The mixture was extracted with chloroform (3 × 30 ml) and the organic layer evaporated to dryness. The residue was stirred with 30 ml of 10% NaHCO3 solution and then extracted with chloroform. The chloroform extract, on evaporation, yielded 0.82 g of unreacted seconal. The bicarbonate layer was acidified and extracted with chloroform. The organic layer upon evaporation yielded 0.86 g of a gummy material which had an NMR spectrum consistent with the expected acid. This acid was redissolved in 10% NaHCO3 and the above procedure of acidification and chloroform extraction was repeated, leading to a yield of 0.62 g of a colorless gum which slowly crystallized on standing. This material was analytically pure.
Name
Sodium seconal
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
seconal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.